molecular formula C10H10N2O2 B11906371 methyl 7-methyl-1H-indazole-1-carboxylate

methyl 7-methyl-1H-indazole-1-carboxylate

Cat. No.: B11906371
M. Wt: 190.20 g/mol
InChI Key: WQSPZTYMGVQLCL-UHFFFAOYSA-N
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Description

Methyl 7-methyl-1H-indazole-1-carboxylate is a chemical compound belonging to the indazole family Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-methyl-1H-indazole-1-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzonitrile with methyl chloroformate in the presence of a base, followed by cyclization to form the indazole ring . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as copper(II) acetate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and reaction temperatures are critical factors in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-methyl-1H-indazole-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indazole oxides, while substitution reactions can produce a variety of functionalized indazole derivatives .

Mechanism of Action

The mechanism of action of methyl 7-methyl-1H-indazole-1-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The indazole ring structure allows it to bind with high affinity to various biological targets, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 7-methyl-1H-indazole-1-carboxylate is unique due to the presence of a methyl group at the 7-position of the indazole ring. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other indazole derivatives .

Biological Activity

Methyl 7-methyl-1H-indazole-1-carboxylate is an organic compound belonging to the indazole family, characterized by its unique structure, which includes a methyl group at the 7-position of the indazole ring and a carboxylate ester functional group. This compound has garnered attention for its potential biological activities, particularly in pharmacological contexts.

  • Molecular Formula : C10H10N2O2
  • Molecular Weight : Approximately 178.20 g/mol

Synthesis Methods

This compound can be synthesized through various methods, including palladium-catalyzed reactions and other organic synthesis techniques. These methods allow for flexibility in modifying the compound for specific applications, potentially leading to derivatives with enhanced biological activities.

Biological Activity Overview

Research indicates that indazole derivatives, including this compound, may exhibit significant biological activities:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may act as an enzyme inhibitor, influencing the activity of specific enzymes or receptors. Kinetic studies and binding assays can elucidate its mechanism of action and therapeutic potential.
  • Anticancer Properties : Indazole derivatives have been explored for their anticancer properties. The structural features of this compound may contribute to its ability to inhibit tumor growth or induce apoptosis in cancer cells .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other indazole derivatives. Below is a table summarizing some related compounds and their key features:

Compound NameMolecular FormulaKey Features
Methyl 1H-indazole-7-carboxylateC9H8N2O2Exhibits similar biological activities
Methyl 7-fluoro-1H-indazole-3-carboxylateC9H7FN2O2Contains a fluorine substituent affecting reactivity
Ethyl 7-methyl-1H-indole-2-carboxylateC11H13N2O2Different substitution pattern on the indole ring
Methyl 5-methoxyindole-3-carboxylateC10H11N2O3Features a methoxy group, influencing solubility

The interactions of this compound with biological macromolecules are crucial for understanding its mechanism of action. Studies have indicated that it may bind to specific sites on enzymes or receptors, potentially leading to inhibition or modulation of their activity. This property is essential for its potential use in drug development.

Case Studies and Research Findings

Several studies have investigated the biological activity of indazole derivatives:

  • Enzyme Activity Modulation : A study demonstrated that certain indazole derivatives could inhibit histone deacetylases (HDACs), which play a vital role in gene regulation and cancer progression. The structural features of these compounds significantly influenced their inhibitory potency .
  • Antitumor Activity : Research on related indazoles has shown promising results in inhibiting tumor cell proliferation in vitro, suggesting that this compound could possess similar anticancer properties .
  • Pharmacological Applications : The unique structure of this compound allows it to be a candidate for various pharmacological applications, including potential use as an anti-inflammatory or analgesic agent due to its ability to modulate enzyme activities involved in these pathways .

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

methyl 7-methylindazole-1-carboxylate

InChI

InChI=1S/C10H10N2O2/c1-7-4-3-5-8-6-11-12(9(7)8)10(13)14-2/h3-6H,1-2H3

InChI Key

WQSPZTYMGVQLCL-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C=NN2C(=O)OC

Origin of Product

United States

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